molecular formula C10H12ClNO B1428909 1-(2-Chlorobenzyl)azetidin-3-ol CAS No. 1133300-64-7

1-(2-Chlorobenzyl)azetidin-3-ol

Cat. No. B1428909
M. Wt: 197.66 g/mol
InChI Key: OUAJQLMTNYLLRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, are synthesized through various methods. One such method involves the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones . Another method involves the direct metal-based functionalization of the azetidine ring .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzyl)azetidin-3-ol is defined by its molecular formula, C10H12ClNO.


Chemical Reactions Analysis

Azetidines are known for their reactivity, which is driven by a considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Synthesis and Transformation of Cyclic β-Amino Acids :The synthesis and functionalization of cyclic β-amino acids, including azetidinones, have gained significant interest due to their biological relevance and impact on drug research. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are employed for accessing alicyclic β-amino acids and other densely functionalized derivatives. These methodologies emphasize selective and stereocontrolled approaches towards the generation of molecular entities with potential therapeutic applications (Kiss et al., 2018).

Photoisomerization of Azobenzene Derivatives :Azobenzene derivatives, which may share synthetic pathways or electronic characteristics with chlorobenzyl azetidin-3-ols, undergo trans-cis isomerization upon irradiation with light of specific wavelengths. This photochromic property makes azobenzene and its derivatives suitable for applications in molecular devices and materials. The study of azobenzene photochemistry enhances the understanding of isomerization mechanisms, crucial for exploiting these compounds in desired applications (Bandara & Burdette, 2012).

Antioxidant Activity of Phenolic Compounds :Chlorogenic Acid (CGA), a phenolic compound, demonstrates various therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Although structurally distinct, the study of CGA's pharmacological effects provides insights into how derivatives of chlorobenzyl azetidin-3-ol might be investigated for potential antioxidant and therapeutic benefits (Naveed et al., 2018).

Future Directions

Azetidines, including 1-(2-Chlorobenzyl)azetidin-3-ol, have significant potential in various fields such as organic synthesis, medicinal chemistry, and catalytic processes . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAJQLMTNYLLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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